molecular formula C13H24N2O3 B13892844 Tert-butyl 4-butyl-3-oxopiperazine-1-carboxylate

Tert-butyl 4-butyl-3-oxopiperazine-1-carboxylate

Cat. No.: B13892844
M. Wt: 256.34 g/mol
InChI Key: SOTKFARTLRHVPH-UHFFFAOYSA-N
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Description

Tert-butyl 4-butyl-3-oxopiperazine-1-carboxylate is a chemical compound with the molecular formula C13H24N2O3. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-butyl-3-oxopiperazine-1-carboxylate typically involves the reaction of tert-butyl 3-oxopiperazine-1-carboxylate with butyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often used to improve efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-butyl-3-oxopiperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride or potassium tert-butoxide are used for substitution reactions.

Major Products Formed

Scientific Research Applications

Tert-butyl 4-butyl-3-oxopiperazine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Medicine: It serves as a building block for the development of new drugs, particularly those targeting the central nervous system.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-butyl-3-oxopiperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, altering the activity of the target molecule. The piperazine ring provides conformational flexibility, allowing the compound to fit into the active site of the target and form stable interactions through hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-butyl-3-oxopiperazine-1-carboxylate is unique due to the presence of both a tert-butyl group and a butyl group, which provide distinct steric and electronic properties. These groups can influence the compound’s reactivity and interactions with molecular targets, making it a valuable intermediate in the synthesis of specialized compounds .

Properties

Molecular Formula

C13H24N2O3

Molecular Weight

256.34 g/mol

IUPAC Name

tert-butyl 4-butyl-3-oxopiperazine-1-carboxylate

InChI

InChI=1S/C13H24N2O3/c1-5-6-7-14-8-9-15(10-11(14)16)12(17)18-13(2,3)4/h5-10H2,1-4H3

InChI Key

SOTKFARTLRHVPH-UHFFFAOYSA-N

Canonical SMILES

CCCCN1CCN(CC1=O)C(=O)OC(C)(C)C

Origin of Product

United States

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